molecular formula C18H22N2O4S2 B11173111 N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide

N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide

Cat. No.: B11173111
M. Wt: 394.5 g/mol
InChI Key: PWXJZXUQZXJAOV-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C18H22N2O4S2 and a molecular weight of 394.51 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the azepane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H22N2O4S2/c21-25(22,17-8-4-3-5-9-17)19-16-10-12-18(13-11-16)26(23,24)20-14-6-1-2-7-15-20/h3-5,8-13,19H,1-2,6-7,14-15H2

InChI Key

PWXJZXUQZXJAOV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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